Ácido 2-hidroxi-4-fenilbutanoico
Descripción general
Descripción
2-Hydroxy-4-phenylbutanoic acid is a chiral compound that plays a significant role in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure by preventing the formation of angiotensin II, a potent vasoconstrictor .
Aplicaciones Científicas De Investigación
2-Hydroxy-4-phenylbutanoic acid is extensively used in scientific research:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: Studying enzyme-catalyzed reactions and enzyme specificity.
Medicine: Key intermediate in the production of ACE inhibitors like enalapril, lisinopril, and ramipril.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Mode of Action
2-Hydroxy-4-phenylbutanoic acid is a key precursor for the production of ACE inhibitors . These inhibitors prevent the formation of angiotensin II by blocking the action of ACE, thereby lowering blood pressure . The compound’s interaction with its target results in a decrease in vasoconstriction and an increase in vasodilation, leading to a reduction in blood pressure .
Biochemical Pathways
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-4-phenylbutanoic acid is achieved with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity . The reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is a key step in the synthesis of ACE inhibitors .
Result of Action
The molecular and cellular effects of 2-Hydroxy-4-phenylbutanoic acid’s action are primarily related to its role as a precursor in the production of ACE inhibitors . By inhibiting ACE, these drugs prevent the formation of angiotensin II, leading to a decrease in blood pressure . This can help prevent conditions such as stroke, heart failure, heart attack, and kidney failure .
Action Environment
The action environment of 2-Hydroxy-4-phenylbutanoic acid is influenced by various factors. For instance, the enzymatic reduction of OPBE to 2-Hydroxy-4-phenylbutanoic acid is performed under mild reaction conditions . Additionally, the process is environmentally benign . .
Métodos De Preparación
The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through several methods:
Chemical Synthesis: This involves the enantioselective reduction of 2-oxo-4-phenylbutanoic acid using chiral catalysts or chiral resolution of racemic mixtures.
Biocatalytic Methods: Utilizing enzymes such as carbonyl reductases for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired enantiomer.
Industrial Production: Large-scale production often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental benefits.
Análisis De Reacciones Químicas
2-Hydroxy-4-phenylbutanoic acid undergoes various chemical reactions:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to 2-oxo-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Comparación Con Compuestos Similares
2-Hydroxy-4-phenylbutanoic acid is unique due to its high enantioselectivity and efficiency in producing ACE inhibitors. Similar compounds include:
2-Hydroxy-3-phenylpropanoic acid: Another chiral compound used in pharmaceutical synthesis.
2-Hydroxy-4-methylpentanoic acid: Used in the synthesis of different pharmaceutical agents.
Actividad Biológica
2-Hydroxy-4-phenylbutanoic acid, also known as (R)-2-hydroxy-4-phenylbutyric acid or HPBA, is a compound of significant interest due to its biological activities and applications in pharmaceuticals, particularly as a precursor for angiotensin-converting enzyme (ACE) inhibitors. This article explores the biological activity of HPBA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
HPBA is an optically active compound that can be synthesized through various methods, including microbial biotransformation and chemical synthesis. Notably, the production of (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) has been achieved using engineered strains of Escherichia coli and Lactobacillus bulgaricus. The Y52L/F299Y mutant of NAD-dependent d-lactate dehydrogenase (d-nLDH) from L. bulgaricus exhibits significantly enhanced activity towards OPBA, facilitating the efficient production of (R)-HPBA with high yields .
1. Angiotensin-Converting Enzyme Inhibition
HPBA serves as a crucial intermediate in the synthesis of several ACE inhibitors, which are widely used to treat hypertension and heart failure. The optical resolution of racemic HPBA allows for the isolation of its active enantiomer, enhancing its efficacy in pharmaceutical applications. Compounds derived from HPBA include well-known ACE inhibitors such as Enalapril and Lisinopril .
2. Antiviral Properties
Research has indicated that derivatives of HPBA exhibit antiviral activity. For instance, amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide has been identified as a potent inhibitor of HIV protease, showcasing IC90 values as low as 0.5 µM against HIV-1IIIB acutely infected cells . This suggests that HPBA and its derivatives may have potential applications in antiviral therapies.
3. Inhibition of Pancreatic Lipase
HPBA has been studied for its role in inhibiting pancreatic lipase, an enzyme critical for lipid digestion. Inhibitors derived from HPBA have shown promising results in preventing hypercholesterolemia by reducing lipid absorption in the gastrointestinal tract. The inhibitory activity was quantified with an IC50 value indicating effective concentrations for therapeutic use .
Case Study 1: Synthesis Optimization
A study optimized the biocatalytic production of (R)-HPBA using engineered E. coli strains. The optimal conditions included a substrate concentration of 50 mM OPBA and co-substrate formate for NADH regeneration, leading to a productivity rate of 24.5 mM/h for (R)-HPBA .
Case Study 2: Antiviral Efficacy
In vitro studies demonstrated that certain HPBA derivatives effectively inhibited HIV replication in chronically infected cell lines. These findings support further exploration into the development of antiviral medications based on HPBA chemistry .
Research Findings Summary
Propiedades
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
Record name | 2-Hydroxy-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4263-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.